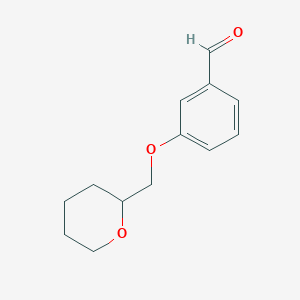
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde: is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with an oxan-2-ylmethoxy group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with oxirane derivatives under specific conditions. For instance, the condensation reaction of chloromethylbenzyl ether with chloro-substituted benzaldehydes in the presence of sodium hydroxide under interphase catalysis conditions can lead to the formation of oxirane-containing compounds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or Oxone®.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, Oxone®
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated benzaldehyde derivatives
Aplicaciones Científicas De Investigación
3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound is highly reactive due to ring strain, making it susceptible to ring-opening reactions initiated by nucleophiles. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products depending on the reaction conditions and the nucleophiles involved.
Comparación Con Compuestos Similares
Benzaldehyde: A simpler aromatic aldehyde with a benzene ring and an aldehyde group.
3-Methoxybenzaldehyde: Similar to 3-((tetrahydro-2H-pyran-2-yl)methoxy)benzaldehyde but with a methoxy group instead of an oxan-2-ylmethoxy group.
3-(Oxiran-2-ylmethoxy)benzaldehyde: Contains an oxirane ring instead of an oxan-2-ylmethoxy group.
Uniqueness: this compound is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical reactivity and potential applications compared to other benzaldehyde derivatives. The oxan-2-ylmethoxy group enhances the compound’s ability to undergo specific chemical reactions, making it valuable in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-(oxan-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-11-4-3-6-12(8-11)16-10-13-5-1-2-7-15-13/h3-4,6,8-9,13H,1-2,5,7,10H2 |
Clave InChI |
GMBMVNQXJIWSSN-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)COC2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















